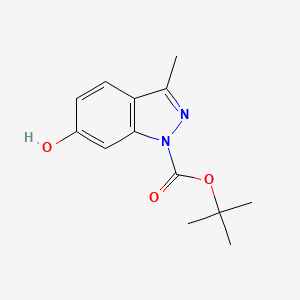
tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization using a suitable acid catalyst . The reaction conditions often involve refluxing in methanol or ethanol to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indazole derivatives.
Scientific Research Applications
tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary but often include key proteins and signaling cascades relevant to the therapeutic area of interest .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
- tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate
Comparison
tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate is unique due to the presence of the hydroxyl group at the 6-position, which can influence its reactivity and interactions with biological targets. Compared to its methoxy and hydroxymethyl analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-3-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-8-10-6-5-9(16)7-11(10)15(14-8)12(17)18-13(2,3)4/h5-7,16H,1-4H3 |
InChI Key |
XTNRROZRYDONDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


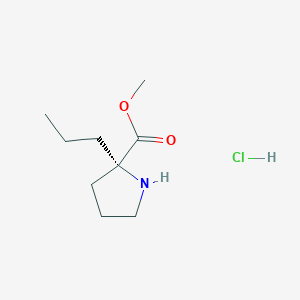
![Benzyl N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11718867.png)
![(1R,2S,4S)-N-benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B11718871.png)
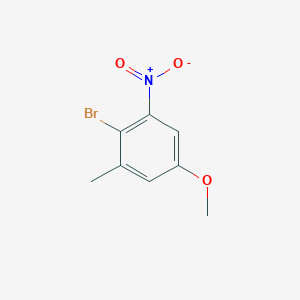

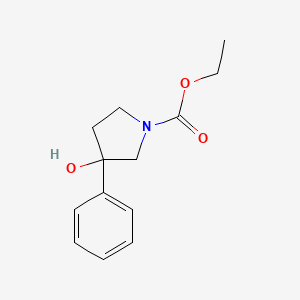
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B11718897.png)
![5-Ethyl-2(3H)-benzo[D]oxazolethione](/img/structure/B11718899.png)

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11718917.png)
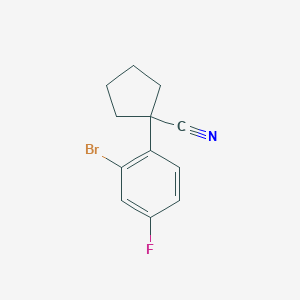
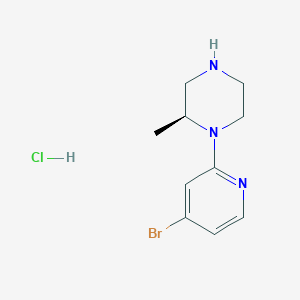
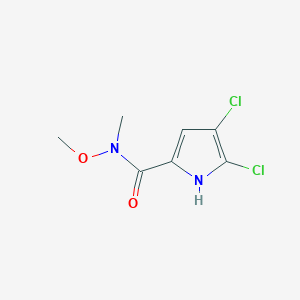
![N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11718945.png)
